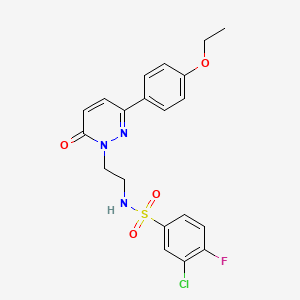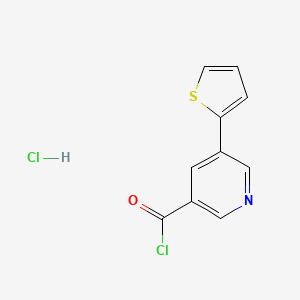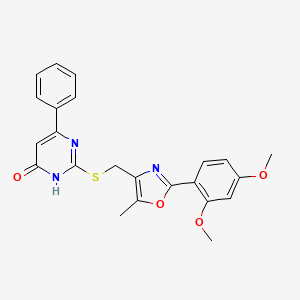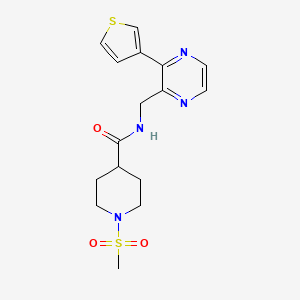
3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its systematic name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents and conditions for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their potential medicinal applications, particularly as inhibitors of various enzymes. For example, sulfonamide drugs have been developed to target the colchicine site of tubulin, inhibiting tubulin polymerization, which is crucial for cell division, indicating potential applications in cancer treatment (Banerjee et al., 2005). Furthermore, sulfonamides have been synthesized as carbonic anhydrase inhibitors, suggesting their utility in treating conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).
Antimicrobial and Antifungal Activity
Sulfonamide compounds have also been evaluated for their antimicrobial and antifungal activities. For instance, certain arylazopyrazole derivatives containing the sulfonamide group have shown significant antimicrobial activity against various bacteria and fungi, highlighting their potential as novel antimicrobial agents (Sarvaiya et al., 2019).
Material Science and Organic Synthesis
In material science and organic synthesis, sulfonamide derivatives have been used to facilitate complex chemical reactions. For example, the synthesis of benzothiadiazine 1,1-dioxides, which are precursors of respiratory syncytial virus (RSV) inhibitors, involves the use of o-azidobenzenesulfonamides, showcasing the role of sulfonamide groups in synthesizing bioactive molecules (Majumdar & Ganai, 2013).
Optical and Fluorescence Studies
Sulfonamide derivatives have been investigated for their optical properties as well. For instance, the site-selective fluorination of chlorophyll-a derivatives using N-fluorobenzenesulfonimide has shown that these modifications can significantly alter their optical properties, which may have implications for developing novel fluorescent probes or materials (Ogasawara et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O4S/c1-2-29-15-5-3-14(4-6-15)19-9-10-20(26)25(24-19)12-11-23-30(27,28)16-7-8-18(22)17(21)13-16/h3-10,13,23H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOTUIUCPRSRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2659340.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)

![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)
![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)



![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide](/img/structure/B2659362.png)